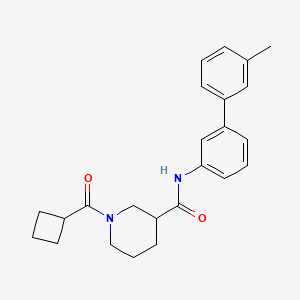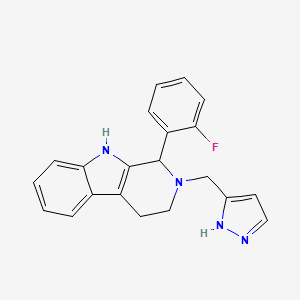
1-(cyclobutylcarbonyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclobutylcarbonyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide, also known as CPP or CPP-ACP, is a peptide that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a derivative of casein, a protein found in milk, and has been shown to have a number of beneficial effects on dental health.
Wirkmechanismus
The exact mechanism of action of 1-(cyclobutylcarbonyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide-ACP is not fully understood, but it is believed to work by binding to calcium and phosphate ions in the saliva and forming complexes that can be absorbed by the teeth. This process helps to remineralize the enamel, making it more resistant to decay and erosion. This compound-ACP has also been shown to inhibit the growth of bacteria that can cause tooth decay and gum disease.
Biochemical and Physiological Effects:
This compound-ACP has been shown to have a number of biochemical and physiological effects. In addition to its remineralization and antibacterial properties, this compound-ACP has been shown to increase the hardness and resistance of enamel, reduce the formation of dental plaque, and improve the overall health of the oral cavity. This compound-ACP has also been shown to have anti-inflammatory and anti-cancer properties, although more research is needed in these areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(cyclobutylcarbonyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide-ACP is its potential to be used in a variety of dental applications. Its ability to remineralize enamel and inhibit bacterial growth make it a promising candidate for the prevention and treatment of tooth decay and gum disease. However, there are limitations to its use in lab experiments, including the need for specialized equipment and expertise, as well as the potential for variability in results due to differences in sample preparation and testing conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(cyclobutylcarbonyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide-ACP. One area of focus is the development of new and improved methods for synthesizing this compound-ACP, as well as the identification of new derivatives with enhanced properties. Another area of research is the exploration of this compound-ACP's potential applications in other fields, such as osteoporosis and cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound-ACP and its effects on the oral cavity and overall health.
Synthesemethoden
1-(cyclobutylcarbonyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide-ACP is typically synthesized using solid-phase peptide synthesis techniques. The process involves the stepwise addition of amino acids to a resin, which is then cleaved from the resin and purified to obtain the final product. The synthesis of this compound-ACP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylcarbonyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide-ACP has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. In dentistry, this compound-ACP has been shown to have a number of beneficial effects, including remineralization of enamel, inhibition of bacterial growth, and reduction of tooth sensitivity. This compound-ACP has also been studied for its potential use in the treatment of osteoporosis, as well as for its anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-17-6-2-9-19(14-17)20-10-4-12-22(15-20)25-23(27)21-11-5-13-26(16-21)24(28)18-7-3-8-18/h2,4,6,9-10,12,14-15,18,21H,3,5,7-8,11,13,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWJMZITBWQCNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-{[2-(4-methylphenoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B6140656.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6140665.png)
![5-[4-(1,3-benzodioxol-5-ylamino)-3,4-dihydrophthalazin-1-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B6140685.png)
![3-phenyl-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acrylamide](/img/structure/B6140693.png)
![1-[4-methoxy-3-(methoxymethyl)benzyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6140698.png)
![N-(1-benzothien-2-ylmethyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6140710.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6140716.png)


![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6140758.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6140765.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6140771.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6140778.png)